alpha-(4-Methylphenyl)-2-benzofuranmethanol
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Overview
Description
Alpha-(4-Methylphenyl)-2-benzofuranmethanol is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of a 4-methylphenyl group attached to the alpha position of the benzofuran ring, with a methanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Methylphenyl)-2-benzofuranmethanol typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via Friedel-Crafts alkylation using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Methanol Group: The methanol group can be introduced through a Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with the benzofuran intermediate to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Methylphenyl)-2-benzofuranmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Alpha-(4-Methylphenyl)-2-benzofuranmethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of alpha-(4-Methylphenyl)-2-benzofuranmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Alpha-(4-Methylphenyl)-2-benzofuranmethanol can be compared with other similar compounds, such as:
Benzofuran: The parent compound without the 4-methylphenyl and methanol groups.
4-Methylbenzofuran: A benzofuran derivative with a 4-methyl group but lacking the methanol group.
2-Benzofuranmethanol: A benzofuran derivative with a methanol group at the 2-position but lacking the 4-methylphenyl group.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of both the 4-methylphenyl and methanol groups allows for unique interactions and reactivity compared to other benzofuran derivatives.
Properties
CAS No. |
82158-21-2 |
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Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-benzofuran-2-yl-(4-methylphenyl)methanol |
InChI |
InChI=1S/C16H14O2/c1-11-6-8-12(9-7-11)16(17)15-10-13-4-2-3-5-14(13)18-15/h2-10,16-17H,1H3 |
InChI Key |
TVONMLOGRLGDHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)O |
Origin of Product |
United States |
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